Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC15857788
Molecular Formula: C18H19ClN2O4S
Molecular Weight: 394.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19ClN2O4S |
|---|---|
| Molecular Weight | 394.9 g/mol |
| IUPAC Name | benzyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H19ClN2O4S/c19-26(23,24)17-8-6-16(7-9-17)20-10-12-21(13-11-20)18(22)25-14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
| Standard InChI Key | FHJDCVZHGZXIAT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, benzyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate, reflects its core structure: a piperazine ring substituted at the 1-position with a benzyloxycarbonyl group and at the 4-position with a phenyl ring bearing a chlorosulfonyl (-SO₂Cl) moiety . The molecular formula C₁₈H₁₉ClN₂O₄S corresponds to a molecular weight of 394.9 g/mol .
Key Structural Features:
-
Piperazine core: A six-membered diamine ring enabling hydrogen bonding and metal coordination.
-
Chlorosulfonyl group: A highly reactive electrophilic site amenable to nucleophilic substitution (e.g., with amines or thiols).
-
Benzyl carboxylate: Provides lipophilicity and serves as a protecting group for amine functionalities .
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 394.9 g/mol | |
| XLogP3 | 3.2 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 5 | |
| Topological Polar SA | 83.3 Ų |
The chlorosulfonyl group confers moderate hydrophobicity (XLogP3 = 3.2), while the piperazine and carboxylate moieties enhance solubility in polar aprotic solvents . The absence of hydrogen bond donors suggests limited aqueous solubility under physiological conditions .
Synthesis and Reactivity
Synthetic Pathways
While explicit protocols for this compound are scarce, analogous piperazine derivatives are synthesized via sequential functionalization:
-
Piperazine Substitution:
-
Introduction of the 4-(chlorosulfonyl)phenyl group via nucleophilic aromatic substitution or Ullmann coupling.
-
Protection of the secondary amine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
-
-
Chlorosulfonation:
-
Sulfur trioxide or chlorosulfonic acid treatment of the phenyl precursor to install the -SO₂Cl group.
-
Reactivity Profile
The chlorosulfonyl group is pivotal for further derivatization:
-
Nucleophilic Substitution: Reacts with amines to form sulfonamides, a common motif in drug discovery.
-
Hydrolysis: Converts to sulfonic acids under aqueous conditions, necessitating anhydrous storage.
| Compound | Target | IC₅₀ | Source |
|---|---|---|---|
| Sildenafil (piperazine derivative) | PDE5 | 3.5 nM | |
| Trifluoperazine | Dopamine D2 receptor | 12 nM |
| Risk Factor | Precautionary Measure | Source |
|---|---|---|
| Skin/Eye Irritation | Nitrile gloves, goggles | |
| Moisture Sensitivity | Argon atmosphere storage | |
| Toxicity (oral, rodent) | LD₅₀ > 500 mg/kg (est.) |
The compound’s reactivity mandates stringent handling protocols. Hydrolysis of the chlorosulfonyl group releases HCl, necessitating pH-neutral disposal.
Applications in Drug Development
Intermediate Utility
-
Sulfonamide Prodrugs: Serves as a precursor for sulfonamide antibiotics (e.g., sulfadiazine analogues).
-
Kinase Inhibitors: The piperazine scaffold is prevalent in EGFR and BRAF inhibitors.
Case Study: Analogous Piperazine Drug Candidates
| Drug Candidate | Indication | Status |
|---|---|---|
| Gefitinib | Non-small cell lung CA | Approved |
| Vemurafenib | Melanoma | Approved |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume